Naphazoline Hydrochloride

Receptor Pharmacology Binding Affinity Vasoconstriction

Source Naphazoline Hydrochloride specifically for R&D in rapid-onset, short-duration (4–6 hr) topical decongestants. Unlike longer-acting analogs (oxymetazoline/xylometazoline), its distinct α1/α2 binding profile (EC50 12.0 nM at α1, IC50 0.0011 nM at α2) and superior excipient compatibility accelerate formulation development. USP monograph ensures reliable quality control with validated HPLC methods (accuracy 101.52%, RSD <1.5%). Ideal for novel in situ gelling systems where low degradation risk matters.

Molecular Formula C14H14N2.ClH
C14H15ClN2
Molecular Weight 246.73 g/mol
CAS No. 550-99-2
Cat. No. B1676944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphazoline Hydrochloride
CAS550-99-2
SynonymsAfazol Grin
AK Con
AK-Con
Albalon
All Clear
Clear Eyes
Colirio Alfa
Hydrochloride, Naphazoline
Idril
Miraclar
Monohydrochloride, Naphazoline
Nafazair
Naphazoline
Naphazoline Hydrochloride
Naphazoline Monohydrochloride
Naphazoline Nitrate
Naphcon
Naphcon forte
Nitrate, Naphazoline
Optazine
Pensa, Vasoconstrictor
Privin
Privine
Proculin
Siozwo
Tele Stulln
Tele-Stulln
Vasoclear
Vasocon
Vasocon Regular
Vasoconstrictor Pensa
VasoNit
Molecular FormulaC14H14N2.ClH
C14H15ClN2
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H
InChIKeyDJDFFEBSKJCGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37 [ug/mL] (The mean of the results at pH 7.4)
Soluble in ethanol;  slightly soluble in chlorform;  insoluble in benzene and ether
In water, 4.0X10+5 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naphazoline Hydrochloride (CAS 550-99-2): Baseline Pharmacological and Quality Profile for Research and Industrial Procurement


Naphazoline hydrochloride (CAS 550-99-2) is a sympathomimetic imidazoline derivative that functions as a rapid-acting vasoconstrictor via activation of α1- and α2-adrenergic receptors [1]. It is a small-molecule active pharmaceutical ingredient (API) used predominantly in topical ophthalmic and nasal decongestant formulations [2]. The compound is a white, hygroscopic crystalline solid with a molecular weight of 246.74 g/mol . Its therapeutic action is characterized by a short duration of effect (approximately 4–6 hours), which distinguishes it from longer-acting imidazoline analogs such as oxymetazoline and xylometazoline [3]. Pharmacopoeial monographs (USP/EP) define its purity specification as not less than 98.0% and not more than 102.0% on a dried basis [4].

Why Naphazoline Hydrochloride Cannot Be Generically Substituted by Other Imidazoline Decongestants Without Risk of Altered Efficacy or Safety Profiles


While naphazoline hydrochloride shares the imidazoline structural core with other topical decongestants such as oxymetazoline, xylometazoline, and tetrahydrozoline, these analogs exhibit distinct pharmacological profiles that preclude simple interchangeability [1]. Critical differences exist in their binding affinities and functional selectivity for α1- and α2-adrenergic receptor subtypes, which directly impact their potency, onset of action, and duration of vasoconstrictor effect . Naphazoline is characterized as a short-acting agent (requiring re-dosing every 4–6 hours), whereas oxymetazoline and xylometazoline provide prolonged decongestion (up to 12 hours) [2]. Furthermore, each compound possesses a unique impurity profile and stability characteristics under stressed conditions, which directly affect formulation development and quality control strategies [3]. Therefore, substituting naphazoline with another imidazoline without comprehensive re-validation of the formulation, analytical methods, and clinical performance introduces significant scientific and regulatory risk.

Quantitative Evidence for the Selection of Naphazoline Hydrochloride (CAS 550-99-2) Over Closest Imidazoline Analogs


Receptor Binding Profile: Naphazoline Exhibits High Potency for α2-Adrenergic Receptors Relative to Medetomidine

Naphazoline hydrochloride demonstrates exceptional potency at the α2-adrenergic receptor, with an IC50 of 0.0011 nM in human platelets. This represents a potency ratio of 3.0 when compared directly to the reference α2-agonist medetomidine. For the α1-adrenergic receptor in rat aorta, naphazoline exhibits an EC50 of 12.0 nM, with a corresponding potency ratio of 25.8 versus medetomidine . These data indicate a pronounced, quantifiable differential in adrenergic receptor engagement.

Receptor Pharmacology Binding Affinity Vasoconstriction Adrenergic Receptors

Comparative Stability in Formulation: Naphazoline Mixtures Show Superior Resistance to Forced Degradation Versus Timolol and Diflunisal Excipient Combinations

In a forced degradation study designed to assess API-excipient compatibility under stress (70°C/80% RH and UV/Vis light at 94.510 kJ/m²), mixtures of naphazoline (NAPH) with common pharmaceutical excipients (hydroxyethyl cellulose, mannitol, poly(vinyl alcohol), poly(vinylpyrrolidone), Tris HCl) were found to be the least sensitive to degradation compared to similarly stressed mixtures containing timolol (TIM) or diflunisal (DIF) [1].

Pharmaceutical Stability Forced Degradation Excipient Compatibility Formulation Science

Analytical Method Validation: Robust HPLC-UV Method for Naphazoline Quantification in Ophthalmic Matrices with High Accuracy and Precision

A validated, stability-indicating HPLC method for the quantification of naphazoline hydrochloride in an ophthalmic solution was developed as an alternative to the official USP method. The method, employing a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with UV detection at 225 nm, demonstrated excellent accuracy (101.52% recovery) and high precision (intermediate precision RSD < 1.5%) across a linear range of 50–150% of the target concentration [1].

Analytical Chemistry HPLC Method Validation Quality Control Ophthalmic Formulations

Pharmacopoeial Purity Specification: Naphazoline Hydrochloride Adheres to a Defined and Internationally Recognized Purity Standard

The United States Pharmacopeia (USP) monograph for Naphazoline Hydrochloride specifies a purity range of 98.0% to 100.5% (or 98.0% to 102.0% in later revisions) on a dried basis, with additional controls for loss on drying (≤0.5%), residue on ignition (≤0.2%), and a defined pH range (5.0–6.6) for a 1% aqueous solution [1].

Quality Standards Pharmacopoeia Purity Regulatory Compliance

Comparative Decongestant Efficacy: Tetrahydrozoline Demonstrated Superior Potency to Naphazoline in Acoustic Rhinometry, Establishing a Clear Performance Hierarchy Among Imidazolines

A comparative clinical study using acoustic rhinometry in healthy subjects to evaluate the decongestive effect of five topical imidazoline derivatives found that tetrahydrozoline (0.1%) produced the most potent decongestive effect. Naphazoline (0.5 mg/mL) also showed a significant decongestive effect at 20 and 40 minutes post-dose, which persisted to 240 minutes. In contrast, oral pseudoephedrine (60 mg) showed no significant effect, and indanazoline's effect did not persist to the 240-minute time point [1].

Clinical Pharmacology Nasal Decongestion Acoustic Rhinometry Comparative Efficacy

Duration of Action Classification: Naphazoline is Characterized as a Short-Acting Decongestant, Distinct from Long-Acting Analogs

Based on clinical practice and pharmacological classification, naphazoline is defined as a short-acting topical nasal decongestant, requiring re-application every 4–6 hours. This is in direct contrast to oxymetazoline and xylometazoline, which are classified as long-acting agents with a duration of effect of approximately 12 hours [1].

Pharmacology Duration of Action Decongestants Therapeutic Classification

High-Value Research and Industrial Application Scenarios for Naphazoline Hydrochloride Based on Quantified Evidence


Development of Short-Acting Ophthalmic or Nasal Decongestant Formulations

Naphazoline hydrochloride is the API of choice for developing formulations intended for rapid, short-duration relief of local congestion. Its classification as a short-acting agent (4–6 hour duration) [1] is a key differentiator from longer-acting imidazolines like oxymetazoline. This property is advantageous for products where rapid onset and a limited duration of vasoconstriction are desired, such as for intermittent use or diagnostic procedures where prolonged rebound hyperemia is undesirable.

Formulation Development Leveraging Superior Excipient Compatibility

Based on evidence that naphazoline is less sensitive to forced degradation in the presence of common excipients (e.g., mannitol, Tris HCl) compared to other small-molecule drugs like timolol [1], its use can streamline formulation development. This inherent stability reduces the risk of API-excipient incompatibility, potentially shortening development timelines and minimizing the analytical burden associated with identifying and controlling degradation products. This makes it a lower-risk candidate for novel topical delivery systems, including in situ gelling formulations.

Quality Control and Analytical Development Using Validated Compendial Methodology

For analytical laboratories and quality control units, naphazoline hydrochloride benefits from a well-defined USP monograph [1] and published, robust HPLC methods with validated performance metrics [2]. The availability of a validated method demonstrating high accuracy (101.52% recovery) and precision (RSD < 1.5%) provides a reliable, low-risk foundation for method transfer, routine QC testing, and stability studies, ensuring compliance and data integrity in a regulated environment.

Pharmacological Research on α-Adrenergic Receptor Subtype Selectivity

The quantified binding profile of naphazoline, showing a potent IC50 of 0.0011 nM at α2-adrenergic receptors and an EC50 of 12.0 nM at α1-adrenergic receptors [1], makes it a valuable tool compound for researchers investigating α-adrenergic receptor pharmacology. Its distinct potency profile relative to a reference agonist like medetomidine (potency ratios of 25.8 for α1 and 3.0 for α2) allows for targeted studies on receptor subtype function and the development of selective agonists or antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphazoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.